3-[4-[[3-[4-(1,1-dioxothian-4-yl)oxy-2,6-dimethylphenyl]phenyl]methoxy]-2-fluorophenyl]propanoic acid
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Overview
Description
TP-051: is a potent agonist for the free fatty acid receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). This receptor is primarily expressed in the pancreas and plays a crucial role in the regulation of insulin secretion. TP-051 has shown significant potential in the treatment of type 2 diabetes by enhancing insulin secretion in response to glucose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TP-051 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of TP-051 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring consistent quality and yield. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: TP-051 undergoes various chemical reactions, including:
Oxidation: TP-051 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: TP-051 can undergo substitution reactions where specific substituents are replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
TP-051 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of FFAR1 and its role in metabolic pathways.
Biology: Investigates the biological effects of FFAR1 activation on cellular processes, including insulin secretion and glucose metabolism.
Medicine: Explores the therapeutic potential of TP-051 in the treatment of type 2 diabetes and other metabolic disorders.
Industry: Utilized in the development of new drugs targeting FFAR1 for the treatment of metabolic diseases
Mechanism of Action
TP-051 exerts its effects by binding to and activating FFAR1. This activation leads to an increase in intracellular calcium ion concentrations via the inositol trisphosphate pathway. The elevated calcium ion levels stimulate the release of insulin from pancreatic beta cells in the presence of glucose. This mechanism makes TP-051 a promising candidate for enhancing insulin secretion in individuals with type 2 diabetes .
Comparison with Similar Compounds
BI-2081: Another potent agonist for FFAR1 with similar effects on insulin secretion.
GPR40 Agonists: A class of compounds that target the same receptor and exhibit similar biological activities
Uniqueness: TP-051 stands out due to its high potency and selectivity for FFAR1, with a Ki value of 16 nanomolar. This high affinity ensures effective activation of the receptor at lower concentrations, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H31FO6S |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
3-[4-[[3-[4-(1,1-dioxothian-4-yl)oxy-2,6-dimethylphenyl]phenyl]methoxy]-2-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C29H31FO6S/c1-19-14-26(36-24-10-12-37(33,34)13-11-24)15-20(2)29(19)23-5-3-4-21(16-23)18-35-25-8-6-22(27(30)17-25)7-9-28(31)32/h3-6,8,14-17,24H,7,9-13,18H2,1-2H3,(H,31,32) |
InChI Key |
RPAHCZZXEGWBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC(=C(C=C3)CCC(=O)O)F)C)OC4CCS(=O)(=O)CC4 |
Origin of Product |
United States |
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